![molecular formula C18H18O5 B037602 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde CAS No. 111550-46-0](/img/structure/B37602.png)

4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde, commonly known as FPEB, is a compound that has gained significant attention in the field of neuroscience research. This compound is a potent and selective positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory.

Wirkmechanismus

FPEB acts as a positive allosteric modulator of 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde, which means that it enhances the activity of the receptor without directly activating it. The binding of FPEB to 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde increases the receptor's affinity for its endogenous ligand glutamate, leading to increased signaling through the receptor. This increased signaling has been shown to enhance synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity.

Biochemische Und Physiologische Effekte

FPEB has been shown to have various biochemical and physiological effects in the brain. It has been found to increase the density of dendritic spines, which are the sites of synaptic contact between neurons. This increase in dendritic spines is thought to be responsible for the enhancement of synaptic plasticity observed with FPEB treatment. FPEB has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of FPEB is its high potency and selectivity for 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde, which allows for precise modulation of the receptor's activity. However, one limitation of FPEB is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, FPEB has a relatively short half-life, which can limit its effectiveness in long-term studies.

Zukünftige Richtungen

There are several future directions for research on FPEB. One area of interest is the potential therapeutic applications of FPEB in other neurological disorders such as Alzheimer's disease and traumatic brain injury. Another area of research is the development of more potent and selective 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde modulators that can overcome the limitations of FPEB. Additionally, further studies are needed to investigate the long-term effects of FPEB treatment on synaptic plasticity and cognitive function.

Synthesemethoden

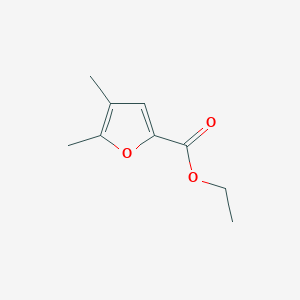

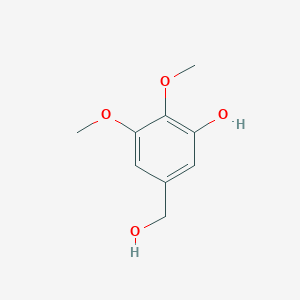

The synthesis of FPEB involves a series of chemical reactions. The starting material for the synthesis is 4-hydroxybenzaldehyde, which is treated with ethylene glycol to form the corresponding acetal. This acetal is then reacted with 4-formylphenol to form the desired FPEB compound. The final product is purified using column chromatography to obtain a pure compound.

Wissenschaftliche Forschungsanwendungen

FPEB has been extensively studied for its potential therapeutic applications in various neurological disorders such as fragile X syndrome, Parkinson's disease, and schizophrenia. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. Studies have shown that FPEB can improve cognitive function and reduce hyperactivity in a mouse model of fragile X syndrome. FPEB has also been shown to have neuroprotective effects in Parkinson's disease by reducing oxidative stress and inflammation. Additionally, FPEB has been found to improve cognitive function in a rat model of schizophrenia by modulating the activity of 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde.

Eigenschaften

IUPAC Name |

4-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c19-13-15-1-5-17(6-2-15)22-11-9-21-10-12-23-18-7-3-16(14-20)4-8-18/h1-8,13-14H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIPDYDZPPCMBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCOCCOC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397293 |

Source

|

| Record name | 4,4'-{Oxybis[(ethane-2,1-diyl)oxy]}dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde | |

CAS RN |

111550-46-0 |

Source

|

| Record name | 4,4'-{Oxybis[(ethane-2,1-diyl)oxy]}dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)